molecular formula C14H8Cl2N2OS B2809233 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 307326-16-5

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2809233
CAS No.: 307326-16-5
M. Wt: 323.19
InChI Key: GFGJPLFDXLREKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a unique derivative of benzothiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-chlorobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or proteins. For instance, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects. The compound can also interact with specific receptors or signaling pathways, modulating biological processes and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
  • 2-chloro-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
  • 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-8-5-6-11-12(7-8)20-14(17-11)18-13(19)9-3-1-2-4-10(9)16/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGJPLFDXLREKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.